molecular formula C16H25NO3S B2405333 N-(2-cyclohexyl-2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide CAS No. 1351651-14-3

N-(2-cyclohexyl-2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide

Cat. No. B2405333
M. Wt: 311.44
InChI Key: NFGWQJWLIJUPND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

COX-2 Inhibition for Anti-Inflammatory Applications

A study highlighted the synthesis and evaluation of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives for their ability to inhibit cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1) enzymes. The introduction of a fluorine atom significantly increased COX1/COX-2 selectivity, identifying a potent, highly selective, and orally active COX-2 inhibitor, JTE-522. This compound is in phase II clinical trials for treating rheumatoid arthritis, osteoarthritis, and acute pain, showcasing the potential therapeutic applications of related sulfonamide compounds in managing inflammation and pain (Hashimoto et al., 2002).

Sulfonamide in Synthetic Chemistry

Research on N-hydroxybenzenesulfonamide decomposition in alkaline solution to yield N2O and sulfinate demonstrated the compound's utility in synthetic organic chemistry. This study contributes to understanding the reaction mechanisms and potential applications of N-hydroxybenzenesulfonamides in synthesizing various chemical products (Bonner & Ko, 1992).

Structural Characterization and Computational Study

A new compound derived from 2,5-dimethyl-4-nitroaniline was characterized, demonstrating the role of sulfonamides in the development of new materials with potential applications in various fields, including pharmaceuticals and materials science. The study provided insights into the compound's structural, electronic properties, and interactions at the molecular level (Murthy et al., 2018).

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properties

IUPAC Name

N-(2-cyclohexyl-2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3S/c1-12-8-9-13(2)16(10-12)21(19,20)17-11-15(18)14-6-4-3-5-7-14/h8-10,14-15,17-18H,3-7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFGWQJWLIJUPND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(C2CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyclohexyl-2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide

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